The Core Mechanism of Action of RIPK1-IN-18 Sulfate Hydrate: An In-Depth Technical Guide
The Core Mechanism of Action of RIPK1-IN-18 Sulfate Hydrate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular life and death, orchestrating complex signaling pathways that determine cell fate in response to various stimuli. Its kinase activity is a key driver of inflammation and programmed cell death, including apoptosis and necroptosis, making it a compelling therapeutic target for a range of autoimmune and neuroinflammatory diseases. RIPK1-IN-18 sulfate (B86663) hydrate (B1144303) is a potent inhibitor of RIPK1, positioned to modulate these pathological processes. This technical guide provides a comprehensive overview of the mechanism of action of RIPK1 inhibitors, with a focus on the principles underlying the therapeutic potential of compounds like RIPK1-IN-18 sulfate hydrate. Due to the limited publicly available data specifically for RIPK1-IN-18 sulfate hydrate, this guide leverages information from well-characterized RIPK1 inhibitors to illustrate the core concepts, experimental validation, and signaling pathways involved.
Introduction to RIPK1 Signaling
RIPK1 is a serine/threonine kinase that plays a dual role as both a scaffold and an enzyme in cellular signaling.[1] It is a central component of the tumor necrosis factor (TNF) receptor 1 (TNFR1) signaling pathway, but also integrates signals from other receptors like Toll-like receptors (TLRs) and Fas.[2][3] The cellular outcome of RIPK1 activation is context-dependent and tightly regulated by a series of post-translational modifications, primarily ubiquitination and phosphorylation.[4]
Upon TNF-α binding to TNFR1, a membrane-bound complex known as Complex I is formed. In this complex, RIPK1 acts as a scaffold, leading to the activation of the NF-κB and MAPK pathways, which promote cell survival and inflammation.[5][6] However, under conditions where components of Complex I are dysregulated, or when caspase-8 is inhibited, RIPK1 can transition to form a cytosolic death-inducing complex, known as Complex II (or the ripoptosome for apoptosis and the necrosome for necroptosis).[7][8] The kinase activity of RIPK1 is essential for the activation of these cell death pathways.[9]
Mechanism of Action of RIPK1 Kinase Inhibitors
RIPK1-IN-18 sulfate hydrate, as a potent RIPK1 inhibitor, is designed to specifically target the kinase activity of RIPK1.[10][11] By inhibiting the catalytic function of RIPK1, it prevents the autophosphorylation of RIPK1 and the subsequent phosphorylation of downstream targets, thereby blocking the signaling cascade that leads to apoptosis and necroptosis.[6] This targeted inhibition is crucial as it is expected to leave the pro-survival scaffolding function of RIPK1 intact, a desirable feature for therapeutic intervention.
The general mechanism of action for RIPK1 kinase inhibitors involves binding to the kinase domain of RIPK1, preventing the transfer of phosphate (B84403) from ATP to its substrates. This inhibition can be achieved through different binding modes, including competitive binding at the ATP-binding site or allosteric inhibition.
Quantitative Analysis of RIPK1 Inhibition
Table 1: In Vitro Potency of Representative RIPK1 Inhibitors
| Compound | Assay Type | Target | IC50 / EC50 / Kd | Reference |
| GSK2982772 | FP Binding | RIPK1 | IC50: <10 nM | [12] |
| GSK2982772 | ADP-Glo | RIPK1 | IC50: <10 nM | [12] |
| Necrostatin-1 | Necroptosis Inhibition | FADD-deficient Jurkat cells | EC50: 0.05 µM | [13] |
| Sibiriline | ADP-Glo | RIPK1 | IC50: 1.03 µM | [5] |
| Sibiriline | Binding Affinity | RIPK1 | Kd: 218 nM | [5] |
| Compound 18 | FP Binding | RIPK1 | IC50: 0.0079 µM | [5] |
| Compound 18 | ADP-Glo | RIPK1 | IC50: 0.004 µM | [5] |
| Eclitasertib (DNL-758) | Kinase Assay | RIPK1 | IC50: 0.0375 µM | [13] |
| Zharp1-211 | Kinase Assay | RIPK1 | EC50: 53 nM | [13] |
| Zharp1-211 | Binding Affinity | RIPK1 | Kd: 8.7 nM | [13] |
| RIPK1-IN-19 | Kinase Assay | RIPK1 | IC50: 15 nM | [13] |
Table 2: Cellular Activity of Representative RIPK1 Inhibitors
| Compound | Cell Line | Assay | IC50 / EC50 | Reference |
| GSK2982772 | U937 cells | Necroptosis Inhibition | IC50: 6.3 nM | [12] |
| Compound 18 | U937 cells | Necroptosis Inhibition | IC50: 0.0063 µM | [5] |
| Cpd22 | HT-29 cells | Necroptosis Inhibition | IC50: 2.0 nM | [5] |
| Cpd22 | L929 cells | Necroptosis Inhibition | IC50: 15 nM | [5] |
| Sibiriline | FADD-deficient Jurkat cells | Necroptosis Inhibition | EC50: 1.2 µM | [5] |
Experimental Protocols for Assessing RIPK1 Inhibition
The following are detailed methodologies for key experiments commonly used to characterize RIPK1 inhibitors.
In Vitro Kinase Assay (ADP-Glo™ Assay)
Objective: To determine the direct inhibitory effect of a compound on the kinase activity of recombinant RIPK1.
Methodology:
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Recombinant human RIPK1 (residues 1-330) is pre-incubated with various concentrations of the test compound (e.g., RIPK1-IN-18 sulfate hydrate) for 30 minutes at room temperature in a kinase assay buffer (e.g., 50 mM HEPES, 50 mM NaCl, 30 mM MgCl2, 1 mM DTT, 0.05% BSA, 0.02% CHAPS).[14]
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The kinase reaction is initiated by the addition of ATP.[14]
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The reaction is allowed to proceed for a specified time at a controlled temperature.
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The amount of ADP produced, which is proportional to the kinase activity, is measured using the ADP-Glo™ Kinase Assay kit (Promega) according to the manufacturer's instructions.
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Luminescence is read on a plate reader.
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IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Cellular Thermal Shift Assay (CETSA®)
Objective: To confirm target engagement of a RIPK1 inhibitor in a cellular context by measuring the thermal stabilization of RIPK1 upon compound binding.[2][15]
Methodology:
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Intact cells (e.g., HT-29 or peripheral blood mononuclear cells) are treated with the test compound or vehicle (DMSO) for a defined period.[2][6]
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The cell suspensions are then heated to a range of temperatures to induce protein denaturation.
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Cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.
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The amount of soluble RIPK1 remaining at each temperature is quantified by a suitable method, such as Western blotting, AlphaLISA, or Meso Scale Discovery (MSD) immunoassay.[2]
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The melting temperature (Tm) of RIPK1 is determined for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
In Vivo Model of TNF-induced Systemic Inflammatory Response Syndrome (SIRS)
Objective: To evaluate the efficacy of a RIPK1 inhibitor in a preclinical model of systemic inflammation.
Methodology:
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Mice are pre-treated with the test compound (e.g., administered orally) at various doses.[16]
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After a specified time, the mice are challenged with an injection of TNF-α to induce a systemic inflammatory response.
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The primary endpoint is typically survival over a defined period (e.g., 18 hours).[14]
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Secondary endpoints can include monitoring of body temperature and collection of blood samples for cytokine analysis (e.g., IL-6, TNF-α) using ELISA or multiplex assays.
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The protective effect of the inhibitor is assessed by comparing the survival rates and inflammatory markers in the treated groups to the vehicle control group.
Visualizing the Mechanism of Action
The following diagrams illustrate the RIPK1 signaling pathway and the proposed mechanism of action for a RIPK1 kinase inhibitor like RIPK1-IN-18 sulfate hydrate.
Caption: RIPK1 Signaling Pathway Overview.
Caption: Mechanism of Action of a RIPK1 Kinase Inhibitor.
Conclusion
RIPK1-IN-18 sulfate hydrate represents a promising therapeutic agent that targets the kinase activity of RIPK1, a central node in inflammatory and cell death signaling pathways. By potently and selectively inhibiting RIPK1's catalytic function, this compound has the potential to ameliorate the pathology of a wide array of autoimmune and neuroinflammatory diseases. The experimental protocols and data presented herein for representative RIPK1 inhibitors provide a robust framework for the continued investigation and development of novel RIPK1-targeted therapies. Further studies are warranted to fully elucidate the specific quantitative pharmacology and in vivo efficacy of RIPK1-IN-18 sulfate hydrate.
References
- 1. RIP1 kinase activity is critical for skin inflammation but not for viral propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative target engagement of RIPK1 in human whole blood via the cellular thermal shift assay for potential pre-clinical and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Impact of RIPK1 Kinase Inhibition on Atherogenesis: A Genetic and a Pharmacological Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
